Mecoprop-P-dimethylammonium
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Overview
Description
Mecoprop-P-dimethylammonium is a synthetic herbicide used primarily for post-emergence control of broad-leaved weeds in various settings, including lawns, sports fields, golf courses, and cereal crops such as wheat, barley, and oats . It is a selective, systemic herbicide that is absorbed through the leaves and translocated to the roots, where it disrupts normal cell division and growth .
Preparation Methods
Mecoprop-P-dimethylammonium can be synthesized through several routes. One common method involves the reaction of mecoprop-P with dimethylamine. The reaction typically occurs under controlled conditions, with the temperature and pH carefully monitored to ensure optimal yield and purity . Industrial production often involves large-scale synthesis in reactors, followed by purification processes to isolate the desired product .
Chemical Reactions Analysis
Mecoprop-P-dimethylammonium undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into less oxidized forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mecoprop-P-dimethylammonium has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of herbicide action and degradation.
Biology: Researchers study its effects on plant physiology and its potential impacts on non-target organisms.
Medicine: While not directly used in medicine, its mechanism of action provides insights into cell division and growth regulation.
Industry: It is widely used in agricultural settings for weed control, contributing to higher crop yields and better-quality turf in sports fields and golf courses
Mechanism of Action
Mecoprop-P-dimethylammonium acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It is absorbed through the leaves and translocated to the roots, where it disrupts normal cell division and growth by interfering with the plant’s hormonal balance . This leads to uncontrolled growth and eventual death of the target weeds .
Comparison with Similar Compounds
Mecoprop-P-dimethylammonium is part of the phenoxypropionic herbicide group, which includes other compounds such as:
Mecoprop: The parent compound, which is a mixture of isomers.
Mecoprop-P: The herbicidally active D+ isomer of mecoprop.
Mecoprop-P-potassium: A potassium salt form of mecoprop-P.
Mecoprop-P-isoctyl: An ester form of mecoprop-P
Compared to these similar compounds, this compound is unique in its specific formulation and application, offering effective post-emergence control of broad-leaved weeds with a systemic mode of action .
Properties
CAS No. |
66423-09-4 |
---|---|
Molecular Formula |
C12H18ClNO3 |
Molecular Weight |
259.73 g/mol |
IUPAC Name |
(2R)-2-(4-chloro-2-methylphenoxy)propanoic acid;N-methylmethanamine |
InChI |
InChI=1S/C10H11ClO3.C2H7N/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;1-3-2/h3-5,7H,1-2H3,(H,12,13);3H,1-2H3/t7-;/m1./s1 |
InChI Key |
ROGDGDPDLIVQFZ-OGFXRTJISA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)O[C@H](C)C(=O)O.CNC |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O.CNC |
Origin of Product |
United States |
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